![molecular formula C6H12N2O2 B13300154 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one is an organic compound with the molecular formula C6H13N2O2. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of ethylamine with oxazolidinone under controlled conditions. One common method includes the use of methylamine as a starting material, which reacts with ethyl oxazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methylene dichloride or tetrahydrofuran (THF) at a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazolidinone compounds with various functional groups.
Scientific Research Applications
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the growth and proliferation of bacteria .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
- Tris(2-(methylamino)ethyl)amine
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its oxazolidinone ring and methylamino group contribute to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-3-8-4-5-10-6(8)9/h7H,2-5H2,1H3 |
InChI Key |
RKLOBJQVKXENDO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


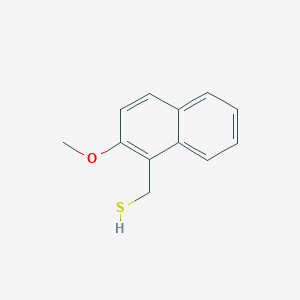
![1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300083.png)
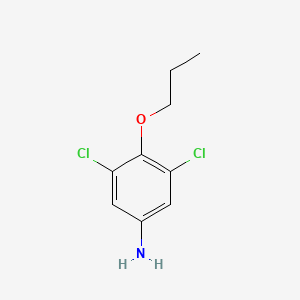
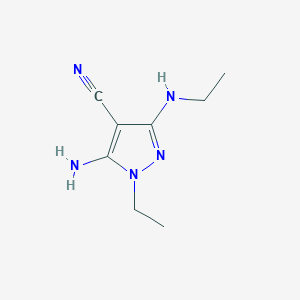
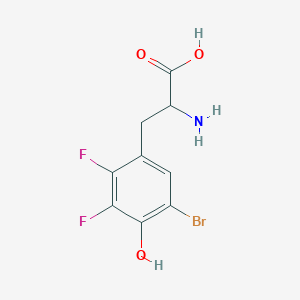
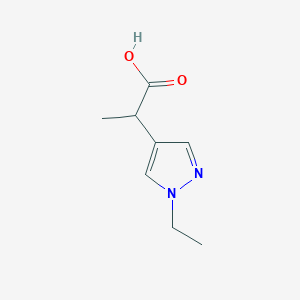
amine](/img/structure/B13300097.png)
![4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13300101.png)

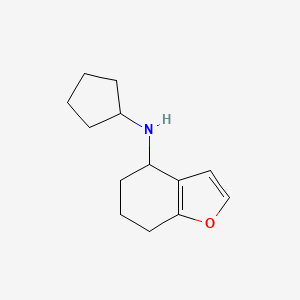
![N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B13300115.png)
![2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B13300118.png)

![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
